molecular formula C10H12ClNO3 B11817239 DL-5-Chloro-2-methoxyphenylalanine

DL-5-Chloro-2-methoxyphenylalanine

Cat. No.: B11817239
M. Wt: 229.66 g/mol
InChI Key: GYEARKBBUBYION-QMMMGPOBSA-N
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Description

DL-5-Chloro-2-methoxyphenylalanine is a synthetic amino acid derivative with the molecular formula C10H12ClNO3. It is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the phenylalanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-Chloro-2-methoxyphenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Purification steps, including crystallization and chromatography, are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DL-5-Chloro-2-methoxyphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DL-5-Chloro-2-methoxyphenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-5-Chloro-2-methoxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-5-Chloro-2-methoxyphenylalanine is unique due to its specific substitution pattern and DL configuration, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

(2S)-2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

GYEARKBBUBYION-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N

Origin of Product

United States

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